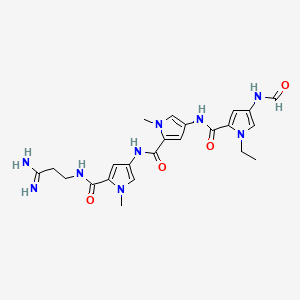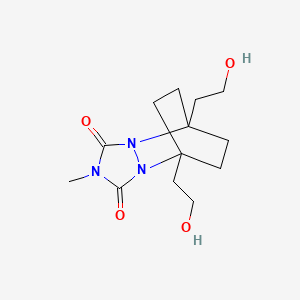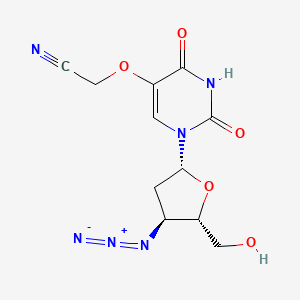![molecular formula C12H16N2O2 B12791326 {4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile CAS No. 6335-57-5](/img/structure/B12791326.png)
{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C12H16N2O2 It is a derivative of benzeneacetonitrile, where the phenyl ring is substituted with a bis(2-hydroxyethyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with diethanolamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the bis(2-hydroxyethyl)amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The bis(2-hydroxyethyl)amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of {4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, protein folding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile
- 2-[4-(bis(2-hydroxyethyl)amino)phenyl]acetonitrile
Uniqueness
{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile is unique due to its specific substitution pattern and the presence of the bis(2-hydroxyethyl)amino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
6335-57-5 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-[4-[bis(2-hydroxyethyl)amino]phenyl]acetonitrile |
InChI |
InChI=1S/C12H16N2O2/c13-6-5-11-1-3-12(4-2-11)14(7-9-15)8-10-16/h1-4,15-16H,5,7-10H2 |
Clave InChI |
DFDBAUPPNNFNJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC#N)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)


![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)


